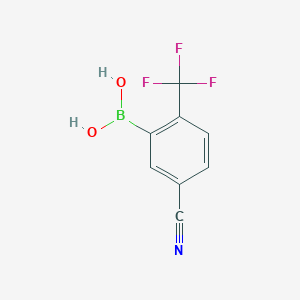
5-Cyano-2-(trifluoromethyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyano-2-(trifluoromethyl)phenylboronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a cyano group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications, particularly in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyano-2-(trifluoromethyl)phenylboronic acid typically involves the reaction of a bromobenzaldehyde derivative with a boronic acid reagent. One common method involves the lithiation of the bromobenzaldehyde, followed by the addition of a boronic acid derivative under controlled conditions . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. These reactions are carried out in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyano-2-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, sodium periodate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield boronic esters, while reduction can produce amines .
Scientific Research Applications
5-Cyano-2-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 5-Cyano-2-(trifluoromethyl)phenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki–Miyaura coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The cyano and trifluoromethyl groups can also influence the reactivity and selectivity of the compound in various reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Cyano-2-(trifluoromethyl)phenylboronic acid include:
- 2-Cyano-4-(trifluoromethyl)phenylboronic acid
- 5-Cyano-2-fluorophenylboronic acid
- 2-Fluoro-5-(trifluoromethyl)phenylboronic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of both cyano and trifluoromethyl groups enhances its stability and makes it a versatile reagent in various chemical transformations .
Properties
Molecular Formula |
C8H5BF3NO2 |
|---|---|
Molecular Weight |
214.94 g/mol |
IUPAC Name |
[5-cyano-2-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H5BF3NO2/c10-8(11,12)6-2-1-5(4-13)3-7(6)9(14)15/h1-3,14-15H |
InChI Key |
LXQWXVPCZZRXIY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















